

Preclinical In Vivo Dosing Models for Lerociclib (G1T38)

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Compound Focus: Lerociclib

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The table below summarizes the key quantitative data from preclinical in vivo studies using **lerociclib** in various mouse xenograft models.

Cancer Model	Model Type	Lerociclib Dose & Route	Dosing Regimen	Efficacy Results (Tumor Growth Inhibition - TGI)	Citation
HER2+ Breast Cancer	Genetically Engineered Mouse Model (GEMM)	Daily oral dosing	21 days	8% tumor shrinkage (vs. 577% increase in control) [1]	
MCF7 Breast Cancer	Xenograft	10, 50, 100 mg/kg (oral)	Daily for 27 days	~12%, 74%, and 90% inhibition, respectively [1]	
ER+ ZR-75-1 Breast Cancer	Xenograft	50 mg/kg (oral)	Details not specified	Comparable to palbociclib at same dose [1]	
NSCLC (Non-Small Cell Lung Cancer)	Xenograft	Daily oral dosing	Details not specified	77% TGI; 60% total tumor growth delay [1]	

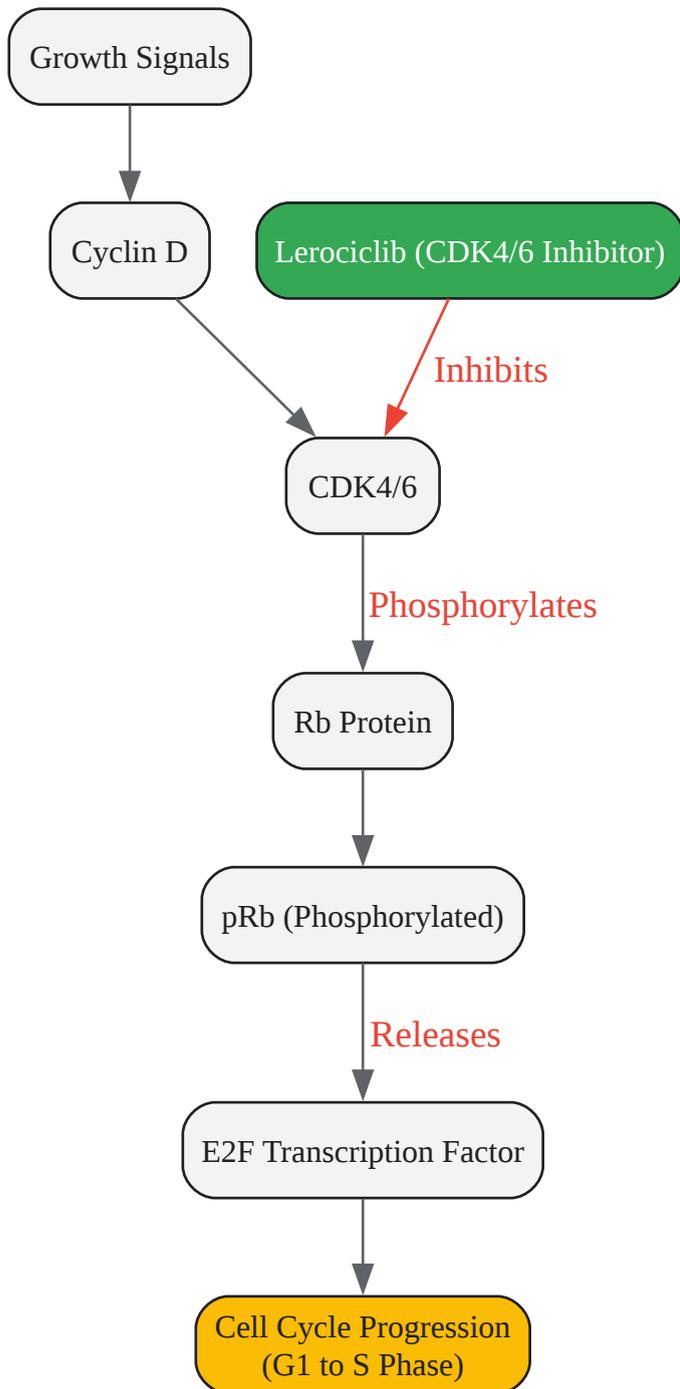
Experimental Protocols for In Vivo Studies

1. Protocol: Mouse Xenograft Model for Evaluating Lerociclib Efficacy

- **Objective:** To evaluate the anti-tumor efficacy of **lerociclib** in human tumor xenograft models established in immunodeficient mice.
- **Test Article: Lerociclib** (G1T38) dihydrochloride. Prepare a working solution in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC Na) for oral gavage [1].
- **Animals:** Immunodeficient mice (e.g., athymic nude mice).
- **Tumor Inoculation:** Subcutaneously implant relevant cancer cells (e.g., MCF7 for breast cancer) into the flank of mice.
- **Randomization & Dosing:**
 - Once tumors reach a predetermined volume (e.g., 150-200 mm³), randomize mice into treatment and control groups.
 - Administer **lerociclib** via oral gavage at the desired dose (e.g., 10, 50, 100 mg/kg).
 - The control group should receive the vehicle only.
 - Dosing is typically performed once daily, continuously [1].
- **Efficacy Assessment:**
 - Measure tumor volumes and body weights 2-3 times per week.
 - Calculate tumor growth inhibition (TGI) using the formula: **TGI (%) = [1 - (ΔT/ΔC)] × 100** where ΔT is the change in mean tumor volume of the treatment group and ΔC is the change in mean tumor volume of the control group over the same time period.
 - Data can also be presented as tumor growth curves over time.

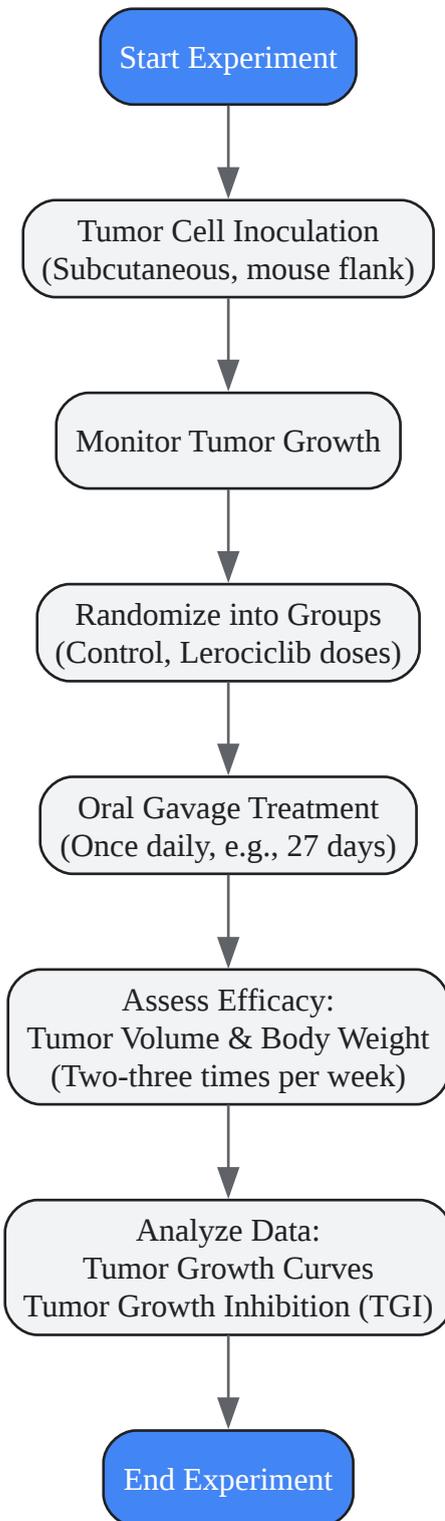
Mechanism of Action and Experimental Workflow

The following diagrams illustrate **lerociclib**'s mechanism of action and a generalized workflow for the in vivo efficacy protocol.



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*Diagram 1: **Lerociclib** inhibits the CDK4/6-cyclin D complex, preventing Rb phosphorylation and subsequent cell cycle progression.*



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Diagram 2: Generalized workflow for in vivo efficacy studies of **lerociclib** in mouse xenograft models.

Key Research Applications and Notes

- **Vehicle Formulation: Lerociclib** can be formulated for oral administration in preclinical models by suspending in **0.5% Carboxymethylcellulose sodium (CMC Na)** [1].
- **Combination Therapy:** Preclinical evidence suggests investigating **lerociclib** in combination with other agents, such as the oral SERD **G1T48 (rintodestrant)**, shows enhanced anti-tumor activity in models of endocrine-resistant breast cancer [2] [3].
- **Expanded Research Scope:** Beyond breast cancer, preliminary in vitro and ex vivo data indicate that **lerociclib** is a promising therapeutic strategy for **pediatric sarcomas**, reducing cell viability, proliferation, and motility [4] [5].

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